Azvudine Associated with 18% Lower All-Cause Mortality Risk vs. Paxlovid in Hospitalized COVID-19 Patients
In a multicenter, retrospective cohort study involving 40,876 hospitalized COVID-19 patients, propensity score matching was used to compare outcomes between Azvudine and nirmatrelvir/ritonavir (Paxlovid). Cox regression analysis revealed that Azvudine was associated with an 18% lower risk of all-cause death compared to Paxlovid (HR: 0.82, 95% CI: 0.676–0.987) [1]. Subgroup analysis showed an even more pronounced benefit in cancer patients, where Azvudine significantly reduced the risk of all-cause death (HR: 0.33, 95% CI: 0.20-0.54) and composite disease progression (HR: 0.54, 95% CI: 0.33-0.88) [1].
| Evidence Dimension | All-cause mortality risk reduction |
|---|---|
| Target Compound Data | HR: 0.82 (95% CI: 0.676–0.987); 18% lower risk |
| Comparator Or Baseline | Paxlovid (nirmatrelvir/ritonavir); HR: 1.0 (reference) |
| Quantified Difference | 18% lower risk of all-cause death (HR: 0.82) |
| Conditions | Multicenter retrospective cohort study of 40,876 hospitalized COVID-19 patients in China during the Omicron wave; propensity score matching |
Why This Matters
This survival advantage in a direct comparison with Paxlovid, a globally recognized standard-of-care, provides a compelling clinical reason for selecting Azvudine for COVID-19 research, particularly in hospitalized or cancer patient cohorts.
- [1] Wang J, Liu Y, Li X, et al. Real‐world effectiveness and safety of oral azvudine versus nirmatrelvir‒ritonavir (Paxlovid) in hospitalized patients with COVID-19: a multicenter, retrospective, cohort study. Signal Transduct Target Ther. 2025;10:30. View Source
